molecular formula C24H21N3O5 B11987850 2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11987850
M. Wt: 431.4 g/mol
InChI Key: RVTLAANSORGHHA-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused ring system combining pyrazole and benzoxazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the benzoxazine ring: This involves the cyclization of an ortho-aminophenol with formaldehyde and an appropriate amine.

    Coupling of the two rings: The final step involves the coupling of the pyrazole and benzoxazine rings under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of high-pressure reactors, specialized catalysts, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonic acids.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of novel materials with specific properties.

Biology

    Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, due to its unique structure.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

Industry

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of “2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine
  • 5-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

“2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is unique due to its fused ring system, which combines the properties of both pyrazole and benzoxazine rings. This unique structure may confer specific chemical reactivity and biological activity not seen in simpler compounds.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21N3O5/c1-30-22-12-9-16(13-23(22)31-2)19-14-20-18-5-3-4-6-21(18)32-24(26(20)25-19)15-7-10-17(11-8-15)27(28)29/h3-13,20,24H,14H2,1-2H3

InChI Key

RVTLAANSORGHHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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